NO₃ Radical Reaction Rate: 1-Chlorobut-1-ene Is 5.8-Fold Less Reactive Than 2-Chlorobut-1-ene at Room Temperature
In a direct head-to-head experimental study using discharge-flow technique with optical-absorption detection of NO₃ at room temperature, 1-chlorobut-1-ene (predominantly the (E)-isomer associated with CAS 4461-42-1) exhibited a rate coefficient of 1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ for reaction with the nitrate radical. This is 5.8-fold lower than 2-chlorobut-1-ene (7.0 × 10⁻¹⁴) and 9.2-fold lower than 2-chlorobut-2-ene (11.0 × 10⁻¹⁴), both measured under identical conditions [1]. The magnitude of this differential exceeds typical experimental uncertainty and establishes a rank order of reactivity governed by the position of chlorine substitution on the butene skeleton.
| Evidence Dimension | Room-temperature rate coefficient for reaction with NO₃ radical (k, cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 1.2 × 10⁻¹⁴ (1-chlorobut-1-ene; CAS 4461-42-1 predominantly (E)-isomer) |
| Comparator Or Baseline | 7.0 × 10⁻¹⁴ (2-chlorobut-1-ene); 11.0 × 10⁻¹⁴ (2-chlorobut-2-ene); 9.0 × 10⁻¹⁴ (1-chloromethylpropene) |
| Quantified Difference | 5.8× lower than 2-chlorobut-1-ene; 9.2× lower than 2-chlorobut-2-ene; 7.5× lower than 1-chloromethylpropene |
| Conditions | Discharge-flow technique with optical-absorption detection of NO₃; room temperature; pressure 1.33 × 10⁻³ to 2.00 × 10⁻³ bar; bath gas He [1] |
Why This Matters
For atmospheric chemistry modeling and night-time tropospheric oxidation studies, a 5.8-fold rate coefficient error from using the wrong C₄H₇Cl isomer would propagate into significant inaccuracies in calculated NO₃ lifetimes and pollutant fate predictions.
- [1] Aird, R.W.S.; Canosa-Mas, C.E.; Cook, D.J.; Marston, G.; Monks, P.S.; Wayne, R.P.; Ljungstrom, E. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. A study of the effect of substituents on the rate of addition of NO₃ to alkenes. J. Chem. Soc. Faraday Trans. 1992, 88, 1093–1099. View Source
